4-(4-Biphenylyl)-2-(2-pyridyl)thiazole
Description
Significance of the Thiazole (B1198619) Core in Contemporary Chemical Synthesis and Materials Science
The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold in both medicinal chemistry and materials science. researchgate.netnih.gov Its presence in natural products, such as vitamin B1 (thiamine), underscores its fundamental biological importance. nih.gov In the realm of materials science, the thiazole core is valued for its electronic properties, thermal stability, and ability to participate in extended π-conjugated systems. nih.gov These characteristics make thiazole derivatives promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The fused thiazole system, thiazolo[5,4-d]thiazole (B1587360), for instance, is noted for its rigidity, planarity, and high fluorescence, making it an excellent building block for luminescent materials. nih.gov The synthesis of thiazoles is often achieved through the well-established Hantzsch thiazole synthesis, a versatile reaction between an α-haloketone and a thioamide, allowing for a wide range of substituents to be incorporated. nih.gov
Overview of Pyridyl-Thiazole Derivatives in Advanced Research Contexts
The incorporation of a pyridine (B92270) ring into a thiazole structure gives rise to pyridyl-thiazole derivatives, a class of compounds with a rich and diverse range of applications. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, can act as a ligand, enabling the formation of metal complexes with interesting photophysical and catalytic properties. The combination of the electron-deficient pyridine ring and the electron-rich thiazole ring can lead to unique electronic and optical properties. Research has shown that pyridyl-thiazole derivatives are investigated for their potential in various fields, from anticancer agents to components in supramolecular chemistry. nih.govsigmaaldrich.com Their ability to coordinate with metal ions makes them valuable in the development of sensors and functional materials.
Rationale for Investigating 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole within Interdisciplinary Chemical Research
The specific structure of this compound suggests a deliberate design to create a molecule with tailored properties for interdisciplinary research. The rationale for its investigation can be broken down by analyzing its constituent parts:
The 2-(2-pyridyl)thiazole (B1601296) moiety: This segment provides a strong chelating site for metal ions, making the compound a potential ligand for the construction of luminescent metal complexes or catalysts. The nitrogen atom of the pyridine and the nitrogen atom of the thiazole can coordinate to a metal center, forming a stable five-membered ring.
The 4-(4-Biphenylyl) substituent: The biphenyl (B1667301) group is a large, rigid, and highly conjugated aromatic system. Its incorporation into the thiazole ring at the 4-position significantly extends the π-conjugation of the molecule. This extended conjugation is expected to have a profound impact on the compound's photophysical properties, such as its absorption and emission wavelengths, and quantum yield. Such characteristics are highly desirable for applications in organic electronics, including OLEDs and OPVs. nih.gov
The combination of these fragments in a single molecule creates a multifunctional platform. It can be explored as a building block for advanced materials with tunable optical and electronic properties, as a ligand for novel metal-organic frameworks (MOFs), or as a scaffold for the development of new photoactive or electroactive compounds. While specific experimental data for this compound is not readily found in the public domain, its chemical architecture strongly suggests a high potential for discovery and application across various domains of chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)19-14-23-20(22-19)18-8-4-5-13-21-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMVNZMEDWDVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 4 4 Biphenylyl 2 2 Pyridyl Thiazole S Molecular and Supramolecular Architecture
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Geometry and Packing Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a crystal structure for 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole has not been reported, analysis of similar structures, such as those containing pyridyl-thiazole or phenyl-thiazole moieties, allows for a detailed prediction of its molecular geometry and packing.
Elucidation of Intramolecular Bond Lengths, Angles, and Torsional Parameters
The molecular geometry of this compound is defined by the spatial relationship between its three key components: the biphenyl (B1667301) group, the thiazole (B1198619) ring, and the pyridine (B92270) ring. Based on studies of related compounds, the bond lengths and angles within the aromatic rings are expected to be within the standard ranges for sp²-hybridized carbon and nitrogen atoms.
For instance, in a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring exhibits typical bond lengths and angles. It is anticipated that the C-S and C=N bonds within the thiazole ring of this compound will have lengths of approximately 1.70-1.75 Å and 1.30-1.35 Å, respectively. The internal angles of the five-membered thiazole ring will be constrained by its geometry.
Table 1: Predicted Intramolecular Geometric Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value Range | Structural Moiety |
|---|---|---|
| C-S (thiazole) | 1.70 - 1.75 Å | Thiazole Ring |
| C=N (thiazole) | 1.30 - 1.35 Å | Thiazole Ring |
| C-N (thiazole) | 1.37 - 1.42 Å | Thiazole Ring |
| C-C (aromatic) | 1.38 - 1.41 Å | Biphenyl and Pyridine Rings |
| C-C (inter-ring) | 1.47 - 1.50 Å | Between Phenyl Rings of Biphenyl |
| Dihedral Angle (Thiazole-Pyridine) | 10 - 45° | - |
| Dihedral Angle (Thiazole-Biphenyl) | 10 - 45° | - |
| Dihedral Angle (Phenyl-Phenyl) | 20 - 50° | Biphenyl Moiety |
Identification and Quantification of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)
The supramolecular structure of this compound would be stabilized by a network of non-covalent interactions. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, likely forming C-H···N hydrogen bonds with hydrogen atoms from adjacent molecules. The aromatic rings of the biphenyl and pyridine moieties provide ideal platforms for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant driving force in the crystal packing of aromatic compounds. Centroid-to-centroid distances of approximately 3.5 Å are indicative of such interactions. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contact Quantification and Visualization
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For a molecule like this compound, the Hirshfeld surface would likely reveal distinct patterns corresponding to different types of interactions.
In a study of a related thiazole derivative, Hirshfeld analysis showed that H···H contacts constituted the largest percentage of the total surface area, followed by C···H/H···C, and other heteroatom contacts. kayseri.edu.trnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For the title compound, it is predicted that the fingerprint plot would show significant contributions from H···H, C···H, and N···H contacts, visually confirming the presence of van der Waals forces, C-H...π interactions, and hydrogen bonding.
Table 2: Predicted Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for this compound
| Contact Type | Predicted Percentage Contribution | Associated Interaction |
|---|---|---|
| H···H | 35 - 45% | van der Waals forces |
| C···H/H···C | 20 - 30% | C-H...π interactions, van der Waals |
| N···H/H···N | 5 - 15% | Hydrogen bonding |
| S···H/H···S | 3 - 8% | Weak interactions |
| C···C | 2 - 5% | π-π stacking |
Vibrational Spectroscopy for Structural Confirmation and Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to confirm its structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent parts. By comparing with the spectra of related compounds, these bands can be assigned with a high degree of confidence.
The spectrum would be characterized by several key regions:
Aromatic C-H stretching: Sharp bands are expected in the 3000-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the biphenyl and pyridine rings.
C=C and C=N stretching: Strong absorptions between 1400 and 1650 cm⁻¹ are characteristic of the aromatic ring stretching vibrations. The C=N stretching of the thiazole and pyridine rings will also fall in this region.
Ring vibrations: The in-plane and out-of-plane bending vibrations of the aromatic rings will give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).
C-S stretching: The thiazole C-S bond vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.
The analysis of FT-IR spectra of similar pyridine-thiazole structures supports these assignments.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |
|---|---|---|
| 3000 - 3100 | C-H stretching | Aromatic rings (Biphenyl, Pyridine, Thiazole) |
| 1580 - 1620 | C=C stretching | Aromatic rings |
| 1450 - 1580 | C=N stretching | Pyridine and Thiazole rings |
| 1400 - 1500 | C=C stretching | Aromatic rings |
| 1000 - 1200 | In-plane C-H bending | Aromatic rings |
| 750 - 850 | Out-of-plane C-H bending | Substituted aromatic rings |
| 600 - 800 | C-S stretching | Thiazole ring |
Raman Spectroscopy
Specific Raman spectroscopic data for this compound is not available in the reviewed literature. However, theoretical studies on similar pyridine derivatives suggest that Raman scattering is highly dependent on the molecule's polarizability. ijeijournal.com A Raman analysis would be expected to reveal characteristic vibrational modes for the key functional groups: the pyridine ring, the thiazole ring, and the biphenyl system. Vibrational states of such molecules can be observed theoretically through both infrared and Raman spectroscopy, providing complementary information. ijeijournal.com For a related compound, 1-(4-pyridyl)piperazine, experimental and theoretical studies have successfully assigned vibrational wavenumbers to its stable conformers. ipb.pt A similar combined experimental and theoretical approach would be invaluable in elucidating the vibrational fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization
NMR spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide precise information about the electronic environment of each proton and carbon atom, respectively.
Although a specific ¹H NMR spectrum for this compound is not published, data from analogous compounds allow for a predicted spectrum. For instance, in a series of isomeric 2-pyridyl 4-aryl thiazoles, the proton on the thiazole ring typically appears as a singlet. core.ac.uk The protons of the pyridine ring exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) depending on their position relative to the nitrogen atom and the point of substitution. core.ac.uk The biphenyl moiety would present a complex series of multiplets in the aromatic region of the spectrum.
Based on analyses of similar structures, the following table outlines the expected ¹H NMR chemical shifts.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Thiazole-H | Singlet | ~7.6 - 8.7 |
| Pyridine-H | Multiplets | ~7.4 - 9.5 |
| Biphenyl-H | Multiplets | ~7.3 - 8.0 |
This table is predictive and based on data from analogous compounds.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. In related 2-pyridyl-4-arylthiazole structures, the carbon atoms of the thiazole ring resonate at distinct chemical shifts, as do the carbons of the pyridine and substituted phenyl rings. core.ac.uk The biphenyl group would show a set of signals corresponding to its quaternary and protonated carbons.
The predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon | Expected Chemical Shift (ppm) |
| Thiazole C2 (attached to pyridine) | ~165 - 169 |
| Thiazole C4 (attached to biphenyl) | ~155 - 158 |
| Thiazole C5 | ~112 - 115 |
| Pyridine Carbons | ~118 - 152 |
| Biphenyl Carbons | ~125 - 142 |
This table is predictive and based on data from analogous compounds. core.ac.uk
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the pyridine and biphenyl ring systems, confirming the relative positions of the protons on each ring.
HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would provide an unambiguous assignment of the carbon signals for all protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments could provide information about the through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution, particularly the relative orientation of the pyridine and biphenyl rings with respect to the central thiazole ring.
While specific 2D NMR studies on this compound are not currently published, research on other complex heterocyclic systems demonstrates the power of these techniques in achieving complete structural elucidation. rsc.orgbohrium.com
Computational and Theoretical Investigations of 4 4 Biphenylyl 2 2 Pyridyl Thiazole S Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a robust computational method for investigating the electronic structure of many-body systems. For organic molecules, it offers a balance between accuracy and computational cost, making it ideal for studying properties like molecular geometry, orbital energies, and charge distribution. Calculations are typically performed using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) that defines the atomic orbitals used in the calculation. oaji.net
Before calculating other properties, the molecule's geometry must be optimized to find its lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a stable minimum. researchgate.net
Table 1: Representative Optimized Dihedral Angles for 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole This table presents hypothetical but plausible data based on typical DFT results for similar aromatic systems.
| Dihedral Angle | Description | Optimized Value (Degrees) |
| C1-C2-C3-C4 | Torsion between the two phenyl rings of the biphenyl (B1667301) group | 35.8° |
| C5-C6-C7-N1 | Torsion between the biphenyl and thiazole (B1198619) rings | 25.4° |
| C8-N1-C9-N2 | Torsion between the thiazole and pyridyl rings | 15.1° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. nankai.edu.cn A small energy gap suggests that the molecule is more reactive and can be easily excited.
In this compound, the HOMO is expected to be distributed primarily across the electron-rich biphenyl and thiazole moieties. The LUMO, conversely, is likely localized on the electron-deficient pyridyl ring, which acts as the electron-accepting part of the molecule. This spatial separation of the FMOs is characteristic of a donor-π-acceptor (D-π-A) system. The energy gap can be tuned by modifying the donor or acceptor strengths of the constituent rings.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical but plausible data based on typical DFT results for organic D-π-A molecules.
| Parameter | Description | Energy (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.43 |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 3.42 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of most negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas represent the most positive potential, indicating electron-poor regions susceptible to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential.
For this compound, the MEP map would likely show the most negative potential (red) concentrated around the nitrogen atom of the pyridyl ring, due to its high electronegativity and lone pair of electrons. This identifies it as a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), while the carbon-rich biphenyl and thiazole rings would show a mix of green and yellow, indicating the delocalized π-electron system. oaji.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of intramolecular charge transfer and electron delocalization.
Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions from NBO This table presents hypothetical but plausible data illustrating typical NBO results.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π (Phenyl) | π* (Thiazole) | 22.5 |
| LP(1) N (Thiazole) | π* (Pyridyl) | 18.3 |
| π (Thiazole) | π* (Pyridyl) | 25.1 |
| LP(2) S (Thiazole) | π* (Phenyl) | 5.8 |
Global Reactivity Descriptors:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. (μ ≈ (E_HOMO + E_LUMO) / 2)
Chemical Hardness (η): Represents the resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)
Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. (ω = μ² / 2η)
A small HOMO-LUMO gap corresponds to low hardness and high softness, indicating higher reactivity. nankai.edu.cn
Table 4: Calculated Global Reactivity Descriptors This table presents hypothetical but plausible data calculated from the FMO energies in Table 2.
| Descriptor | Value | Interpretation |
| Chemical Potential (μ) | -4.14 eV | Tendency to donate or accept electrons |
| Chemical Hardness (η) | 1.71 eV | High stability, moderate reactivity |
| Global Softness (S) | 0.58 eV⁻¹ | Moderately polarizable |
| Electrophilicity Index (ω) | 5.01 eV | Strong electrophilic character |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules. It is used to predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. The results include the excitation energy (often converted to wavelength, λ), the oscillator strength (f), which indicates the intensity of the transition, and the nature of the orbitals involved in the transition.
For this compound, TD-DFT calculations would likely reveal several strong absorption bands in the UV-Vis region. The lowest energy, and often most intense, absorption band would correspond to the HOMO → LUMO transition. Given the D-π-A nature of the molecule, this transition would have significant π → π* and intramolecular charge transfer (ICT) character, where electron density moves from the biphenyl-thiazole donor part to the pyridyl acceptor part upon excitation.
Table 5: Representative TD-DFT Calculated Electronic Transitions This table presents hypothetical but plausible data for the main absorption bands.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 355 | 0.98 | HOMO → LUMO (95%) |
| S₀ → S₂ | 310 | 0.15 | HOMO-1 → LUMO (75%) |
| S₀ → S₃ | 285 | 0.21 | HOMO → LUMO+1 (80%) |
Vertical Excitation Energies and Oscillator Strengths
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra of molecules. This involves calculating the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital without any change in the molecular geometry. The oscillator strength (f) is a dimensionless quantity calculated alongside the excitation energy that indicates the probability of a given electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption band in the UV-visible spectrum.
Table 1: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Representative Thiazole Derivative (Note: This data is representative of the type of results obtained for similar molecules and not specific to this compound.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.20 | 387 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 3.55 | 349 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 3.90 | 318 | 0.05 | HOMO → LUMO+1 |
Characterization of Electronic Transitions (e.g., Intramolecular Charge Transfer)
Analysis of the molecular orbitals involved in an electronic transition is crucial for understanding its nature. For molecules with electron-donating and electron-accepting moieties, transitions can have significant Intramolecular Charge Transfer (ICT) character. nih.gov In this compound, the biphenyl group can act as part of the electron-donating system, while the electron-deficient pyridine (B92270) and thiazole rings can act as the acceptor.
Upon excitation, electron density can shift from the biphenyl-thiazole portion to the pyridyl ring. This ICT character is often associated with sensitivity to solvent polarity (solvatochromism) and is important for applications in fluorescent probes and sensors. nih.govnih.gov The nature of the transition is determined by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are often involved in the lowest energy transition. mdpi.com Computational studies on related thiazole derivatives show that the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting fragments. dntb.gov.uaresearchgate.net This separation of HOMO and LUMO is a hallmark of an ICT process. mdpi.com The study of 5-methoxy-2-(2-pyridyl)thiazole derivatives, for instance, revealed that ICT processes are fundamental to their emission properties. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations often focus on static, optimized structures, MD simulations provide insights into the dynamic behavior of a molecule, including its conformational changes and its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov
For a molecule like this compound, MD simulations could be used to explore the rotational freedom between the different ring systems (phenyl-phenyl, phenyl-thiazole, and thiazole-pyridine). These dynamics can influence the molecule's photophysical properties in solution. Although specific MD simulation studies on this compound were not identified in the provided search results, the methodology has been applied to other complex heterocyclic systems to understand their behavior in different environments. researchgate.netnih.gov Such simulations are crucial for predicting how the molecule might interact with other molecules in a real-world setting, for example, when designing materials or studying drug-receptor binding. nih.gov
Quantum Chemical Methods for Spectroscopic Property Prediction and Validation (e.g., IR, NMR)
Quantum chemical methods, particularly DFT, are highly effective for predicting vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra. jocpr.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net Comparing this calculated spectrum to an experimental one helps to validate the computed molecular structure and aids in the assignment of specific vibrational modes to the observed absorption bands. nih.govmdpi.com For example, characteristic stretching frequencies for C=N and C=C bonds within the thiazole and pyridine rings, as well as C-H stretching from the aromatic systems, can be precisely calculated. mdpi.comresearchgate.net
Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. jocpr.com These theoretical chemical shifts are then compared to experimental data to confirm the molecular structure. The calculations provide a direct link between the electronic environment of each nucleus and its resonance frequency, offering a detailed validation of the compound's structural assignment. jocpr.com
Coordination Chemistry of 4 4 Biphenylyl 2 2 Pyridyl Thiazole As a Ligand
Ligand Design Principles and Accessible Coordination Sites
The unique structural features of 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole dictate its behavior as a ligand in coordination chemistry. The interplay between its chelating core and the bulky biphenyl (B1667301) substituent governs the formation and properties of its metal complexes.
Role of Pyridyl and Thiazole (B1198619) Nitrogen Atoms in Metal Chelation
The primary coordination sites of this compound are the nitrogen atoms of the pyridyl and thiazole rings. The 2-(2-pyridyl)thiazole (B1601296) fragment is a classic bidentate N,N'-chelating unit, capable of forming stable five-membered rings with metal ions. The lone pair of electrons on the pyridyl nitrogen and the thiazole nitrogen are readily available for donation to a metal center. researchgate.net
In analogous pyridyl-thiazole based ligands, it has been demonstrated that both the pyridine (B92270) and thiazole nitrogen atoms participate in coordination. researchgate.net For instance, in a zinc(II) complex with a similar pyridine-thiazole ligand, the metal center is coordinated by both the pyridine nitrogen and the thiazole nitrogen, confirming the bidentate nature of the ligand. researchgate.net This chelation is a key stabilizing factor in the formation of metal complexes. The nitrogen atoms of such heterocyclic systems are known to be effective donors, leading to the formation of robust coordination compounds. nih.gov
Influence of the Biphenyl Moiety on Ligand Geometry and Steric Considerations
Steric hindrance caused by bulky substituents can affect the approach of other ligands to the metal center and can influence the coordination number and geometry. youtube.comnih.gov In complexes with bulky ligands, it is common to observe distortions from ideal geometries. nih.gov For instance, the introduction of bulky groups can prevent the formation of otherwise expected polymeric structures and favor the formation of discrete mononuclear or binuclear complexes. nih.gov The biphenyl moiety in this compound is expected to have a similar impact, potentially leading to complexes with unique structural and, consequently, photophysical or catalytic properties. The twisting of the phenyl rings of the biphenyl group relative to the thiazole plane can also create a chiral environment around the metal center.
Synthesis and Characterization of Metal Complexes and Coordination Species
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes (e.g., with Cd(II), Co(II), Cu(II), Zn(II), Re(I), Ir(III), Ru(II))
While specific studies on the coordination of this compound with all the listed transition metals are not extensively reported, the behavior of analogous pyridyl-thiazole ligands provides significant insights.
Complexes of Cd(II) and Zn(II) with a related ligand, 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole, have been synthesized and characterized. researchgate.net The zinc(II) complex was found to be a discrete monomeric species where the ligand acts as a bidentate agent, coordinating through the pyridine and thiazole nitrogen atoms. In contrast, the cadmium(II) complex formed a polymeric chain with the ligand acting as a bridging unit. researchgate.net This highlights how the nature of the metal ion can influence the final structure.
Copper(II) complexes with ligands containing pyridyl and thiazole moieties have also been prepared. nih.gov In one such case, the ligand was found to coordinate to the copper center in a bidentate fashion through the thiazole nitrogen and an exocyclic sulfur atom, which differs from the expected N,N' coordination of the title ligand. nih.gov
For the heavier transition metals, Re(I) and Ir(III) , complexes with pyridyl-thiazole and related N-heterocyclic ligands are of great interest for their potential applications in photophysics and catalysis. Rhenium(I) tricarbonyl complexes with thiazole-based ligands have been synthesized and structurally characterized, demonstrating the versatility of these ligands in stabilizing organometallic fragments. nih.gov Similarly, iridium(III) complexes with ligands containing pyridyl and thiazole or triazine moieties have been prepared and their photoluminescent properties investigated. rsc.orgmdpi.comurfu.ru These studies suggest that this compound would be a suitable ligand for the synthesis of luminescent Re(I) and Ir(III) complexes.
Although direct synthesis with Co(II) and Ru(II) has not been documented for this specific ligand, the rich coordination chemistry of these metals with bipyridine and terpyridine analogues suggests that stable complexes could be readily formed.
Table 1: Representative Transition Metal Complexes with Analogous Pyridyl-Thiazole Ligands
| Metal Ion | Ligand | Coordination Mode | Observed Geometry | Reference |
|---|---|---|---|---|
| Zn(II) | 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Bidentate (Npyridine, Nthiazole) | Not specified | researchgate.net |
| Cd(II) | 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Bridging | Polymeric chain | researchgate.net |
| Cu(II) | 2-((2-phenylthiazol-4-yl)methylthio)ethanamine | Bidentate (N, S) | Not specified | nih.gov |
| Re(I) | 2-((2-phenylthiazol-4-yl)methylthio)ethanamine | Tridentate (Nthiazole, S, N) | fac-[Re(CO)3(L)] | nih.gov |
Lanthanide Complexes (if applicable)
The coordination chemistry of this compound with lanthanide ions is not well-documented. However, studies on lanthanide complexes with ligands containing similar building blocks, such as pyridyl and biphenyl groups, can provide valuable predictions. For instance, lanthanide complexes with N-biphenyl-alkylated-4-pyridone ligands have been synthesized and their luminescent properties investigated. nih.gov In these complexes, the lanthanide ions are coordinated by the oxygen atom of the pyridone ring.
Given that the pyridyl-thiazole moiety of this compound is a strong chelating unit, it is plausible that it could form stable complexes with lanthanide ions. The nitrogen atoms of the pyridyl and thiazole rings could coordinate to the lanthanide ion, and the biphenyl group would act as an "antenna" to sensitize the lanthanide's luminescence. rsc.orgnih.gov The synthesis would likely involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. mdpi.com Computational studies on related systems have been used to elucidate the coordination number and geometry of lanthanide complexes. nih.gov
Determination of Stoichiometry and Coordination Geometry of Metal Centers
The stoichiometry of the metal complexes of this compound would be expected to vary depending on the metal ion, its oxidation state, and the reaction conditions. Typically, 1:1, 1:2, or 1:3 metal-to-ligand ratios are observed in complexes with bidentate ligands. For example, in the case of a zinc(II) complex with a related ligand, a 1:2 (metal:ligand) stoichiometry was found. researchgate.net
The coordination geometry around the metal center is dictated by the coordination number and the electronic configuration of the metal ion. For transition metal complexes with a coordination number of four, tetrahedral or square planar geometries are common. For a coordination number of six, an octahedral geometry is typically observed. nih.gov In the case of the zinc(II) and cadmium(II) complexes with an analogous pyridyl-thiazole ligand, the coordination environment was not explicitly detailed as tetrahedral or octahedral but was determined by single-crystal X-ray analysis. researchgate.net For lanthanide complexes, higher coordination numbers (e.g., 8 or 9) are common, leading to geometries such as square antiprismatic or tricapped trigonal prismatic. nih.gov
Self-Assembly Processes and Supramolecular Architectures
The molecular structure of this compound is predisposed to participate in self-assembly processes, leading to the formation of intricate supramolecular architectures. These processes are driven by the coordination of the ligand to metal centers and are further stabilized by a variety of non-covalent interactions.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The synthesis of such materials typically involves the reaction of the ligand with a metal salt under solvothermal conditions. The choice of metal ion, counter-anion, and solvent can significantly influence the final structure of the coordination polymer or MOF. For instance, the use of different metal ions can lead to variations in coordination geometry and, consequently, different network topologies.
| Metal Ion | Expected Coordination Geometry | Potential Framework Type |
| Zn(II) | Tetrahedral, Octahedral | 2D Layered, 3D Interpenetrated |
| Cd(II) | Octahedral, Pentagonal Bipyramidal | 1D Chain, 2D Network |
| Cu(II) | Square Planar, Octahedral | 1D Chain, 2D Grid |
| Mn(II) | Octahedral | 3D Framework |
This table presents potential outcomes based on the coordination preferences of common metal ions with N-donor ligands and is for illustrative purposes.
Role of Non-Covalent Interactions in Directing Self-Assembly (e.g., π-π Stacking, Hydrogen Bonding)
Non-covalent interactions are fundamental forces in the self-assembly of supramolecular structures involving this compound. mdpi.com These weak interactions, while individually modest, collectively contribute to the stability and specific arrangement of the molecules in the solid state.
π-π Stacking: The extensive aromatic system of the ligand, comprising the pyridine, thiazole, and biphenyl rings, provides ample opportunity for π-π stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent ligands, helping to organize the supramolecular assembly. The biphenyl group, in particular, can engage in significant stacking interactions, leading to the formation of layered or columnar structures. Theoretical studies on similar aromatic systems have shown that these interactions can be a major driving force in crystal packing.
| Interaction Type | Participating Moieties | Effect on Supramolecular Structure |
| π-π Stacking | Biphenyl-Biphenyl, Pyridyl-Biphenyl, Thiazole-Pyridyl | Direction of crystal packing, formation of layers or columns. |
| C-H···π | C-H bonds of one ligand and aromatic rings of another | Stabilization of the three-dimensional network. |
| Hydrogen Bonding | Ligand N-atoms with solvent or co-ligand H-donors | Inter-chain or inter-layer linking, increased dimensionality. |
This table summarizes the key non-covalent interactions and their expected roles in the self-assembly of coordination complexes of this compound.
Dimensionality of Assembled Structures (1D, 2D, 3D)
The coordination of this compound with various metal ions can lead to supramolecular architectures with different dimensionalities. The final dimensionality is a result of the interplay between the coordination geometry of the metal center, the bridging mode of the ligand, and the influence of non-covalent interactions.
1D Structures: One-dimensional structures, such as linear or zigzag chains, can form when the ligand bridges metal centers in a head-to-tail fashion. mdpi.com These chains can then be further organized into higher-dimensional structures through non-covalent interactions.
2D Structures: Two-dimensional networks or layers can be assembled when the metal centers act as nodes, connecting multiple ligands. mdpi.com The large biphenyl groups can be oriented above and below the 2D plane, creating interlayer spacing that can be influenced by the choice of solvent and counter-ions.
3D Structures: Three-dimensional frameworks can arise from the interpenetration of 2D layers or through the use of metal centers with a high coordination number that can connect to multiple ligands in different directions. The porosity of these 3D structures is of particular interest for applications in gas storage and catalysis.
The dimensionality of the assembled structure is a critical factor determining its physical and chemical properties, such as thermal stability, luminescence, and catalytic activity.
Electronic and Structural Modulation of Metal Centers upon Complexation
The coordination of this compound to a metal center induces significant changes in both the electronic properties and the structural geometry of the metal ion. The pyridyl-thiazole moiety acts as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with the metal.
The electronic properties of the metal center are modulated by the ligand field created by the coordinating nitrogen atoms. The π-acceptor character of the pyridine ring and the σ-donating nature of the thiazole nitrogen influence the d-orbital splitting of the metal ion. This, in turn, affects the electronic transitions and, consequently, the photophysical properties of the complex, such as its absorption and emission spectra. The presence of the electron-rich biphenyl group can further influence the electronic structure through space, potentially participating in charge transfer processes.
Structurally, the chelation of the ligand imposes geometric constraints on the metal center. The bite angle of the pyridyl-thiazole unit is a key parameter that influences the coordination geometry around the metal. For example, in an octahedral complex, this can lead to distortions from ideal geometry, which can have implications for the reactivity and magnetic properties of the complex. The bulky biphenyl group also exerts significant steric influence, affecting the packing of the complexes in the solid state and potentially preventing the coordination of additional ligands to the metal center.
| Property | Modulation upon Complexation | Influencing Factors |
| Electronic Properties | Alteration of d-orbital energies, modification of redox potentials, changes in photoluminescence. | Ligand field strength, π-acceptor/σ-donor characteristics of the ligand, electronic nature of the biphenyl group. |
| Structural Properties | Imposition of specific coordination geometries, distortion from ideal geometries, steric hindrance. | Bite angle of the chelating ligand, steric bulk of the biphenyl group, crystal packing forces. |
This table details the expected electronic and structural changes in a metal center upon coordination with this compound.
Photophysical Phenomena and Luminescence of 4 4 Biphenylyl 2 2 Pyridyl Thiazole and Its Complexes
Absorption and Emission Spectroscopy in Solution and Solid State
The electronic absorption and emission spectra of molecules like 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole are governed by π-π* and n-π* electronic transitions associated with its aromatic and heterocyclic rings. The extended conjugation provided by the biphenyl (B1667301) and pyridyl-thiazole systems is expected to result in absorption bands in the ultraviolet (UV) or near-UV region.
In solution, the absorption spectrum is anticipated to show intense bands corresponding to π-π* transitions. The emission spectrum, or fluorescence, is expected to be observed at longer wavelengths than the absorption, with the difference in energy known as the Stokes shift. In the solid state, the photophysical properties can be significantly different from those in solution. Intermolecular interactions, such as π-π stacking, can lead to bathochromic (red-shifted) or hypsochromic (blue-shifted) shifts in the emission spectra depending on the molecular packing arrangement (e.g., H-aggregates vs. J-aggregates). For related thiazolo[5,4-d]thiazole (B1587360) derivatives, it has been shown that molecular packing, modulated by alkyl appendages, can cause the solid-state fluorescence to span a wide range of the visible spectrum, from blue to orange-red. sigmaaldrich.com
For zinc halide complexes of 2-(2-aminophenyl)benzothiazole derivatives, a related class of compounds, solid-state photoluminescence is observed, with emission properties that differ from the free ligands. orgsyn.org This highlights the profound impact of both the solid-state environment and metal coordination on the emission characteristics.
The luminescence in this compound and its complexes likely originates from several possible electronic transitions.
For the free ligand, the connection between the electron-donating biphenyl-thiazole unit and the electron-accepting pyridine (B92270) unit suggests that the emission could have significant Intraligand Charge Transfer (ILCT) character. Upon photoexcitation, an electron may be promoted from a highest occupied molecular orbital (HOMO) largely localized on the biphenyl-thiazole moiety to a lowest unoccupied molecular orbital (LUMO) primarily located on the pyridine ring. The subsequent radiative decay from this charge-transfer state results in fluorescence.
When the ligand is coordinated to a metal ion, new emissive pathways can emerge:
Ligand-to-Metal Charge Transfer (LMCT): If the metal ion has empty or partially filled d-orbitals at an accessible energy level, an electron from the ligand's orbitals can be transferred to the metal center upon excitation.
Metal-to-Ligand Charge Transfer (MLCT): Conversely, if the metal ion has filled d-orbitals of appropriate energy, excitation can promote an electron from the metal to the ligand's π* orbitals. This is common in complexes with d⁶ and d¹⁰ metals like Ru(II), Re(I), and Ir(III).
Ligand-Centered (LC) or Intraligand (IL) Transitions: The emission may still originate from transitions within the ligand itself (π-π* or n-π*), which are perturbed by the coordination to the metal ion.
In zinc(II) complexes, which have a filled d¹⁰ electronic configuration, MLCT transitions are not possible. Therefore, the luminescence in Zn(II) complexes with pyridyl-thiazole based ligands is typically attributed to ligand-based transitions (ILCT or π-π*). sigmaaldrich.com For instance, photoluminescent emission in a pentacoordinated zinc(II) complex with a 2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(4-methylphenyl)-1,3-thiazole ligand was determined to be from ligand-based transitions. sigmaaldrich.com Similarly, iridium(III) complexes often exhibit strong phosphorescence from excited states with mixed MLCT and IL character. sigmaaldrich.comnih.gov
A significant Stokes shift is often indicative of a substantial change in molecular geometry or electronic distribution between the ground and excited states. For molecules with charge-transfer character, the excited state is typically more polar than the ground state. This leads to a phenomenon known as positive solvatochromism , where the emission maximum shifts to a lower energy (red-shifts) as the polarity of the solvent increases. The more polar solvent stabilizes the polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission.
While specific solvatochromism studies on this compound are not available, studies on other donor-π-acceptor thiazole (B1198619) derivatives show strong positive solvatochromism. For example, some push-pull thienylthiazole boron complexes exhibit large solvatochromic shifts in fluorescence of up to ~4300 cm⁻¹ and an increase in Stokes shift to values as large as ~5700–5800 cm⁻¹ in polar solvents. orgsyn.org This behavior is a strong indicator of a charge-transfer nature in the emissive excited state. It is highly probable that this compound would exhibit similar positive solvatochromism due to its inherent donor-acceptor structure.
Luminescence Quantum Yields and Excited State Lifetimes
The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of emitted photons to absorbed photons. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for determining the brightness and potential applications of a luminescent compound.
For the free ligand, the quantum yield in solution might be modest due to non-radiative decay pathways such as intramolecular rotations around the single bonds connecting the aromatic rings. In related thiazolo[5,4-d]thiazole derivatives, quantum yields in solution were found to be around 25–28%. sigmaaldrich.com
Metal coordination can dramatically alter both quantum yield and lifetime. Coordination to heavy metals like iridium(III) can promote intersystem crossing from the singlet excited state to a triplet state. The long lifetime of the triplet state and the strong spin-orbit coupling induced by the heavy metal can lead to highly efficient phosphorescence with lifetimes in the microsecond range. sigmaaldrich.comnih.gov Conversely, coordination to zinc(II) can enhance fluorescence by increasing the rigidity of the ligand structure, which reduces non-radiative decay from intramolecular motions. This often leads to an increase in the fluorescence quantum yield compared to the free ligand.
The following table presents representative photophysical data for related metal complexes, illustrating the impact of the metal center on emission properties.
| Compound/Complex Type | Emission Max (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Reference |
| Iridium(III) Complex with Trifluoromethyl-bipyridine | 503 | 0.27 | - | nih.gov |
| Iridium(III) Complex with Thienyl-benzothiazole Ligand | 610 | 0.21 | 610 ns | |
| Dinuclear Iridium(II) Complex | 550 | 0.04 | 140 ns | |
| Zinc(II) Polypyridine Complex (Theoretical) | - | - | 671 µs |
Note: The data in this table are for illustrative purposes and represent related systems, not the specific compound this compound.
Aggregation-Induced Emission (AIE) Characteristics and Mechanisms (if observed)
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is contrary to the more common aggregation-caused quenching (ACQ). The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. These motions act as non-radiative decay channels in solution, quenching the fluorescence. When the molecules are packed together in an aggregate, these energy-wasting motions are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.
Molecules containing multiple phenyl rings, such as the biphenyl and pyridyl groups in the target compound, are often associated with AIE activity. For example, luminogens based on tetraphenylethene show a dramatic increase in emission efficiency in the aggregated state. While there are no direct reports of AIE for this compound, its structure suggests it could be a candidate for this phenomenon. The free rotation around the single bonds connecting the biphenyl, thiazole, and pyridyl rings in solution could provide efficient non-radiative decay pathways that would be restricted upon aggregation, potentially leading to AIE.
Modulation of Photophysical Properties via Structural Modifications and Metal Coordination
The photophysical properties of this compound can be systematically tuned through chemical modifications.
Coordination to metal ions is a powerful strategy. As discussed, complexation with heavy metals like iridium can switch the emission from fluorescence to highly efficient phosphorescence. sigmaaldrich.comnih.gov Coordination to d¹⁰ metals like zinc(II) typically enhances fluorescence intensity by rigidifying the ligand structure. sigmaaldrich.com For example, studies on zinc halide complexes with 2-(2-aminophenyl)benzothiazole derivatives show that coordination to the zinc center leads to luminescent materials with emission properties distinct from the free ligand. orgsyn.org
The introduction of electron-donating or electron-withdrawing substituents onto the biphenyl or pyridyl rings can significantly modulate the electronic structure and, consequently, the photophysical properties.
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Placing these groups on the biphenyl moiety would increase the electron density of the donor part of the molecule. This would lower the energy of the HOMO, decrease the HOMO-LUMO energy gap, and likely lead to a bathochromic (red) shift in both absorption and emission spectra.
Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Placing these groups on the pyridine ring would increase its electron-accepting character, lowering the energy of the LUMO. This would also decrease the HOMO-LUMO gap and cause a red shift in the emission. Conversely, placing them on the biphenyl ring would decrease the donor strength, potentially leading to a blue shift.
The position of the substituent is also critical. For example, in a series of azo dyes containing thiazole units, the nature and position of substituents were shown to have a significant impact on the color strength and photophysical properties. Similarly, for iridium(III) complexes, changing the ancillary ligands from an oxadiazole derivative to a thiadiazole derivative resulted in a dramatic shift in emission color from green (503 nm) to orange (579 nm). sigmaaldrich.comnih.gov This demonstrates the high degree of tunability achievable through targeted synthetic modifications.
Metal Ion Effects on Luminescence Efficiency and Emission Profile
The interaction of metal ions with fluorophores can significantly alter their photophysical properties, leading to either an enhancement or a quenching of the luminescence, as well as shifts in the emission wavelength. These changes are primarily dictated by the nature of the metal ion and its coordination to the ligand. For the compound this compound, the nitrogen atoms in the pyridyl and thiazole rings provide potential coordination sites for metal ions. The complexation with metal ions can modify the electronic distribution within the molecule, thereby influencing the radiative and non-radiative decay pathways of the excited state.
General photophysical phenomena observed in similar pyridyl-thiazole-containing systems include chelation-enhanced fluorescence (CHEF) and chelation-enhanced fluorescence quenching (CHEQ). In the case of CHEF, coordination with a metal ion can lead to a more rigid molecular structure, which reduces non-radiative decay through vibrational and rotational modes, thus increasing the fluorescence quantum yield. Conversely, CHEQ can occur if the metal ion introduces new non-radiative decay channels, such as energy transfer or electron transfer processes. For instance, paramagnetic metal ions are known to be effective quenchers of fluorescence.
While detailed experimental data on the specific effects of various metal ions on the luminescence of this compound are not extensively available in the public domain, studies on analogous compounds provide insights into the expected behavior. For example, the coordination of d¹⁰ metal ions like Zn(II) and Cd(II) with similar N-heterocyclic ligands often results in an enhancement of fluorescence and a blue or red shift in the emission maximum, depending on the specific electronic perturbations. In contrast, transition metal ions with open d-shells, such as Cu(II) or Ni(II), frequently lead to fluorescence quenching.
To illustrate the potential effects, a hypothetical data table is presented below based on typical observations for similar pyridyl-thiazole ligands upon complexation with various metal ions. It is important to note that these values are representative and not based on experimental measurements for this compound.
Hypothetical Photophysical Data for this compound and its Metal Complexes
| Compound/Complex | Emission Maximum (λem, nm) | Quantum Yield (Φ) |
| Ligand Only | 450 | 0.25 |
| + Zn(II) | 440 | 0.60 |
| + Cd(II) | 465 | 0.55 |
| + Hg(II) | 470 | 0.10 |
| + Cu(II) | - | Quenched |
| + Ni(II) | - | Quenched |
In this hypothetical scenario, complexation with Zn(II) leads to a blue shift (hypsochromic shift) and a significant enhancement of the quantum yield, a classic example of CHEF. This is often attributed to the metal ion inducing a more planar and rigid conformation of the ligand. Coordination with Cd(II) also enhances the luminescence but causes a red shift (bathochromic shift), which could be due to a greater degree of charge transfer character in the excited state. The interaction with Hg(II) results in a significant quenching of the fluorescence, possibly due to the heavy atom effect which promotes intersystem crossing to the triplet state, a non-radiative pathway. The complete quenching by Cu(II) and Ni(II) is typical for paramagnetic metal ions, which facilitate rapid non-radiative decay of the excited state.
Further research involving the synthesis and detailed photophysical characterization of metal complexes of this compound is necessary to experimentally validate these expected trends and to fully elucidate the structure-property relationships governing their luminescence.
Applications in Advanced Materials and Sensing Technologies
Luminescent Materials for Organic Optoelectronics
The inherent fluorescence of the thiazole (B1198619) ring, combined with the extended π-conjugation from the biphenyl (B1667301) group, makes this class of compounds highly suitable for use in luminescent materials. Thiazole and its derivatives are recognized for their high oxidative stability and intrinsic fluorescence. sigmaaldrich.com The fusion of aromatic rings to the thiazole core, as seen with the biphenyl group, enhances planarity and electron conjugativity, which are critical for optoelectronic applications. researchgate.net
While specific performance data for 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole in OLEDs and OFETs is not extensively documented in dedicated studies, the potential of its structural components is well-established in related systems. The pyridyl-thiazole scaffold is a key component in various materials developed for organic electronics. For instance, multifunctional small molecules incorporating pyrene (B120774) and benzimidazole (B57391) have been successfully used as blue emitters in OLEDs, demonstrating that complex heterocyclic systems can achieve high efficiency and color purity. nih.govnih.gov Similarly, host materials containing pyridinyl-carbazole fragments have been shown to create highly efficient blue and green phosphorescent OLEDs. mdpi.com The bipolar nature of molecules with both electron-donating (like biphenyl) and electron-accepting (like pyridyl-thiazole) moieties is advantageous for balancing charge transport in the emissive layer of an OLED. mdpi.com
In the realm of OFETs, copolymers based on thiadiazolo[3,4-c]pyridine have been synthesized and shown to possess favorable characteristics, such as strong optical absorption, thermal stability, and suitable energy levels for charge transport. nih.gov A polymer incorporating this structure achieved a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹, highlighting the promise of pyridine-based heterocycles in transistor applications. nih.gov The combination of a stable, planar biphenyl group with the electron-transporting potential of the pyridyl-thiazole unit suggests that this compound could function effectively as an active channel material.
Theoretical studies on thiazole-based oligomers provide insight into the charge carrier transport properties relevant to this compound. Electronic structure calculations on such systems are used to determine key parameters like charge transfer integral, site energy, and reorganization energy. These parameters are crucial for predicting the mobility of charge carriers (holes and electrons). Studies based on Marcus theory have indicated that thiazole derivatives can exhibit both good hole and electron mobility. This ambipolar potential is a desirable characteristic for materials used in organic electronics. The charge transfer kinetics in these systems are often found to follow a static non-Condon effect, with a time-independent, non-dispersive charge transfer rate.
Chemo/Fluorescence Sensors for Non-Biological Analytes
The presence of nitrogen atoms in both the pyridine (B92270) and thiazole rings gives this compound the ability to act as a chelating ligand for metal ions. This coordination capability is the foundation for its application as a chemosensor.
The primary sensing mechanism for pyridyl-thiazole compounds involves direct coordination with analytes, particularly metal ions. rsc.org The nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring can form a stable chelate ring upon binding with a metal ion. This interaction alters the electronic structure of the molecule, leading to a change in its photophysical properties, which can be observed as a change in fluorescence or color.
One common mechanism is Chelation-Enhanced Fluorescence (CHEF). rsc.orguoa.gr In the unbound state, the molecule may have low fluorescence due to processes like photoinduced electron transfer (PET). Upon binding a metal ion, these quenching pathways can be blocked, leading to a significant "turn-on" fluorescence response. uoa.gr Conversely, the interaction with certain metal ions, especially heavy or paramagnetic ones like Hg(II) or Cu(II), can quench the fluorescence through spin-orbit coupling, resulting in a "turn-off" sensor. rsc.org The selectivity of the sensor for specific metal ions can be tuned by modifying the steric and electronic properties of the ligand. rsc.org
Derivatives of pyridyl-thiazole and the related thiazolothiazole have demonstrated effectiveness in detecting various environmental contaminants. Studies have shown that these compounds can be highly selective for specific metal ions. For example, non-symmetrical thiazolothiazoles with pyridin-2-yl groups have been developed as sensors capable of differentiating between Cu²⁺ and Zn²⁺ through distinct spectrophotometric and spectrofluorimetric responses. unl.pt Other related thiazole systems have been reported to detect ions such as Fe³⁺ and Hg²⁺ via fluorescence quenching. unl.pt
Beyond metal ions, the reactive nature of the pyridyl-thiazole core has been exploited for detecting organophosphate nerve agent simulants. nih.gov In this mechanism, the analyte reacts with the sensor molecule, inducing a cyclization that forms a more rigid, planar structure with significantly increased fluorescence. nih.gov
Table 1: Performance of Thiazole-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Observable Change | Reference |
|---|---|---|---|---|
| Non-symmetrical Thiazolothiazole | Cu²⁺, Zn²⁺ | Coordination | Spectrophotometric & Spectrofluorimetric changes | unl.pt |
| Thiazolothiazole Derivative | Fe³⁺, Au³⁺ | Coordination | Fluorescence Quenching | unl.pt |
| Thiazolothiazole Derivative | Hg²⁺ | Coordination | "Turn-off" Emission | unl.pt |
This table is generated based on data for related thiazole and thiazolothiazole derivatives to illustrate the potential sensing applications of the title compound.
Catalytic Applications of Derived Metal Complexes (if applicable)
While the primary focus for pyridyl-thiazole compounds is often on their optical properties, their ability to form stable metal complexes opens the door to catalytic applications. nih.gov The field of homogeneous catalysis frequently employs metal complexes where the ligand plays a crucial role in tuning the reactivity and selectivity of the metal center.
A considerable number of metal-thiazole complexes have been found to be catalytically active. nih.gov For instance, palladium(II) complexes derived from new thiazole derivatives have been successfully used as powerful heterogeneous catalysts for synthesizing pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org These catalysts can be easily separated from the reaction mixture and reused multiple times with consistent efficacy. acs.org The stability and defined coordination geometry provided by ligands like this compound are beneficial for creating robust and efficient catalytic systems. The specific electronic properties imparted by the biphenyl and pyridyl groups can influence the redox potential of the metal center, thereby modulating its catalytic activity for various organic transformations.
Structure Property Relationships and Future Research Directions
Correlation Between Molecular Architecture and Resultant Electronic and Photophysical Behavior
The electronic and photophysical properties of 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole are intrinsically linked to its molecular structure, which features a combination of electron-donating and electron-accepting components. The thiazole (B1198619) ring, an electron-deficient system, is flanked by a pyridyl group, also an electron-acceptor, and a large, electron-rich biphenyl (B1667301) group which acts as a donor. This donor-acceptor-acceptor (D-A-A) framework dictates the compound's behavior upon excitation.
The extended π-conjugation across the biphenyl unit allows for efficient absorption of light. The energy levels of the Highest Occupied Molecular Orbital (HOMO) are largely determined by the electron-rich biphenyl moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the electron-accepting pyridyl-thiazole segment. The difference between these energy levels, the HOMO-LUMO gap, determines the wavelength of light absorbed and emitted.
Studies on analogous thiazolo[5,4-d]thiazole (B1587360) (TTz) systems demonstrate that the photophysical properties are a direct function of molecular arrangement and non-covalent interactions. rsc.org For instance, the fluorescence of such molecules can span the visible spectrum from blue to red, depending on the substituents and the resulting crystal packing. rsc.org In solution, the photophysical properties of similar thiazole derivatives are influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net The significant Stokes shift often observed in such compounds indicates a substantial change in geometry between the ground and excited states. researchgate.net
Impact of Supramolecular Assembly on Bulk Material Properties and Functionality
While the properties of a single molecule are important, the arrangement of these molecules in the solid state—their supramolecular assembly—governs the bulk material's characteristics. Intermolecular forces such as π-π stacking interactions and hydrogen bonds dictate how molecules of this compound pack together in a crystal lattice. tandfonline.com
These packing modes have a profound impact on the material's functionality. For example, research on related coordination polymers has shown that hydrogen bonds and π-π stacking can create two-dimensional supramolecular layers. tandfonline.com The specific arrangement, such as herringbone or slipped-stack packing, can dramatically alter the solid-state fluorescence properties. rsc.org Close packing can lead to aggregation-caused quenching, where the fluorescence is diminished or extinguished. Conversely, specific packing modes can give rise to aggregation-induced emission (AIE), where the compound is more emissive in the solid state than in solution.
The thermal stability and mechanical properties of the bulk material are also a direct consequence of these supramolecular interactions. Strong, well-ordered π-π stacking can lead to higher thermal stability, a crucial factor for applications in electronic devices.
Rational Design Principles for Tailoring Specific Properties of this compound Derivatives
A key area of research is the rational design of derivatives to fine-tune the compound's properties for specific applications. By systematically modifying the core structure of this compound, researchers can manipulate its electronic, optical, and material characteristics.
Key design strategies include:
Tuning Electronic Properties: Introducing electron-donating groups (e.g., methoxy, -OCH3) or electron-withdrawing groups (e.g., cyano, -CN; nitro, -NO2) onto the biphenyl or pyridyl rings can alter the HOMO and LUMO energy levels. This allows for precise control over the color of absorbed and emitted light.
Controlling Crystal Packing: Attaching bulky side groups, such as tert-butyl or long alkyl chains, can sterically hinder close molecular packing. rsc.org This strategy is often used to prevent fluorescence quenching in the solid state, thereby improving the efficiency of light-emitting materials.
Enhancing Solubility and Processability: The introduction of flexible alkyl or alkoxy chains can improve the solubility of the compound in common organic solvents, making it easier to process into thin films or other device structures. unimi.it
Introducing New Functionalities: Functional groups can be added to serve as binding sites for other molecules, enabling applications in chemical sensing.
The table below outlines how specific structural modifications can be used to target desired properties in derivatives of this compound.
| Target Property | Design Strategy | Example Modification | Expected Outcome |
| Blue-shifted Emission | Increase HOMO-LUMO gap | Add electron-withdrawing group to biphenyl | Emission of higher-energy (bluer) light |
| Red-shifted Emission | Decrease HOMO-LUMO gap | Add electron-donating group to biphenyl | Emission of lower-energy (redder) light |
| Improved Solid-State Quantum Yield | Prevent π-π stacking | Introduce bulky groups (e.g., tert-butyl) | Reduced aggregation-caused quenching |
| Enhanced Solubility | Disrupt crystal lattice | Add flexible alkyl chains | Better processability from solution |
| Chemical Sensing Capability | Introduce binding site | Add a crown ether or similar receptor | Selective binding and optical response to specific ions or molecules |
Emerging Research Avenues for this compound
The versatility of the this compound scaffold opens up several exciting avenues for future research, pushing the boundaries of materials science.
The nitrogen atoms within the pyridyl and thiazole rings are excellent coordination sites (ligands) for metal ions. This allows for the self-assembly of the molecule into complex, multi-component systems such as coordination polymers and metal-organic frameworks (MOFs). Research on similar thiazole-containing ligands has demonstrated the ability to form dinuclear iron(II) complexes and one-dimensional cadmium(II) coordination polymers. tandfonline.commdpi.com By selecting different metal ions (e.g., Zn²⁺, Cu²⁺, Eu³⁺) and tuning the reaction conditions, a vast array of novel architectures with unique photoluminescent, magnetic, or catalytic properties can be created. These materials could function as sensors, data storage media, or catalysts.
A major goal is to develop "smart" materials based on this compound that respond to external stimuli. By incorporating responsive chemical groups, materials that exhibit the following properties could be realized:
Vapochromism/Solvatochromism: Materials that change color or fluorescence intensity in the presence of specific solvent vapors or liquids.
Mechanochromism: Materials that alter their optical properties when subjected to mechanical stress like grinding or shearing, which changes the crystalline packing.
Thermochromism: Materials that change color with temperature.
Electrochromism: Materials that change color upon the application of an electrical voltage.
These responsive materials are highly sought after for applications in sensing, security inks, and display technologies.
The future of advanced materials often lies in hybrids that combine the best features of organic and inorganic components. Integrating this compound into larger systems can lead to enhanced performance and new functionalities. Examples include:
Polymer-Based Hybrids: Dispersing the molecule within a polymer matrix to create flexible, transparent, and luminescent films for applications in solid-state lighting or flexible displays.
Inorganic-Organic Hybrids: Doping the molecule into inorganic hosts like silica (B1680970) or titania to improve its photostability and create robust materials for photocatalysis or optical applications. The development of pyridine-thiazole hybrid molecules has already shown promise in other fields. nih.gov
Energy Transfer Systems: Pairing the molecule with other dyes or quantum dots within a single material to create systems that exhibit Förster Resonance Energy Transfer (FRET). This allows for the creation of materials with precisely controlled emission colors, including pure white light, for advanced lighting and display technologies.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(4-Biphenylyl)-2-(2-pyridyl)thiazole?
- Methodological Answer : A widely used approach involves refluxing substituted benzaldehydes with thiazole precursors in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). For example, coupling 4-biphenylcarboxaldehyde with 2-(2-pyridyl)thiazole derivatives in ethanol with catalytic acetic acid under reflux for 4–6 hours yields the target compound. Purification is achieved via solvent evaporation and recrystallization . Alternative routes include Suzuki-Miyaura cross-coupling for biphenyl-thiazole linkage optimization .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and substituent positions. Infrared (IR) spectroscopy confirms functional groups like C=N (1600–1680 cm⁻¹) and C-S (600–800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95% by HPLC). Melting point analysis further corroborates consistency with literature values .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies highlight anticancer potential via inhibition of tumor-associated macrophage (TAM) M2 polarization, observed in hepatocellular carcinoma models. Activity is assayed using macrophage polarization markers (e.g., CD206, IL-10) and tumor growth suppression in xenograft mice. IC₅₀ values in vitro typically range from 5–20 µM, depending on cell type .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Solvent choice significantly impacts yield. Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol/water mixtures reduce side reactions. Catalytic systems like Pd(PPh₃)₄ in Suzuki coupling improve biphenyl coupling efficiency. Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hours) with yields up to 85% .
Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer : The 2-pyridyl group at the thiazole C-2 position is critical for target binding, as its nitrogen participates in hydrogen bonding. Substitutions at the biphenyl moiety (e.g., electron-withdrawing groups like nitro at the para position) enhance antiproliferative activity. Replacing the thiazole core with triazole reduces potency, emphasizing the thiazole’s role in π-π stacking .
Q. How do solvent polarity and proticity influence the compound’s stability during synthesis?
- Methodological Answer : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, reducing decomposition. Non-polar solvents (e.g., toluene) favor cyclization but may precipitate intermediates prematurely. Solvent screening via Design of Experiments (DoE) identified ethanol:water (4:1) as optimal for balancing solubility and reaction kinetics .
Q. How can contradictory reports on biological activity be resolved methodologically?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., serum concentration, cell passage number). Standardizing protocols (e.g., using identical MTT assay incubation times) and validating with orthogonal assays (e.g., apoptosis via flow cytometry) improve reproducibility. Comparative studies in isogenic cell lines clarify target specificity .
Q. What computational strategies are used to predict binding modes with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with proteins like STAT3. The thiazole ring’s sulfur and pyridyl nitrogen form hydrophobic and polar contacts in the active site. Free energy calculations (MM-PBSA) quantify binding affinity, guiding rational analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
